
4-tert-Butylbenzotrifluoride
Descripción general
Descripción
4-tert-Butylbenzotrifluoride is a useful research compound. Its molecular formula is C11H13F3 and its molecular weight is 202.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photolysis and Radical Chemistry : A study explored the laser flash photolysis of tert-Butyl aroylperbenzoates, revealing insights into the kinetics of singlet and triplet states and the behavior of aroylphenyl radicals. This research contributes to our understanding of the photophysical properties and radical chemistry of compounds related to 4-tert-Butylbenzotrifluoride (B. S. and D. Neckers, 2004).
Electrochemistry in Ionic Liquids : Another investigation into the electrochemistry of ionic liquids provided insights that could be relevant for applications involving this compound derivatives, focusing on their potential in electrochemical systems (Li Xiao & K. Johnson, 2003).
Stability and Basicity of Carbenes : Research on the basicity of stable carbenes in solvents like THF and DMSO sheds light on the reactivity and stability of related compounds, which could inform the design of new materials and catalysts (Y. Kim & A. Streitwieser, 2002).
Materials Science and Polymer Chemistry : A study on polyimides containing tert-butyl side groups highlighted the impact of structural modifications on properties like dielectric constant and organosolubility. This research is directly relevant to the development of materials with specific electronic and physical properties (Y. Chern & J. Tsai, 2008).
Self-Assembly and Molecular Interactions : Research into the self-assembly properties driven by NH⋅⋅⋅O hydrogen bonding using 4-tert-butylbenzoic acid and aliphatic diamines demonstrates the potential for designing new supramolecular structures and materials (R. Armstrong et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
1-tert-butyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHQWGQDFWPRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
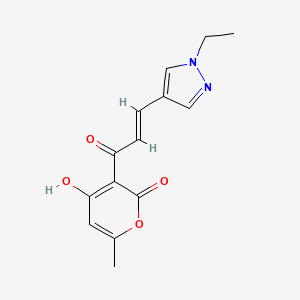
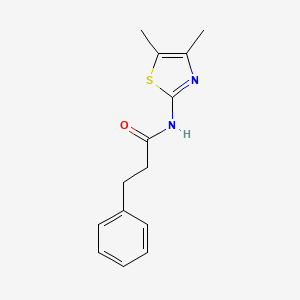

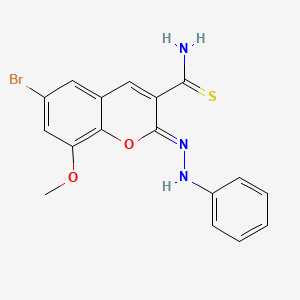
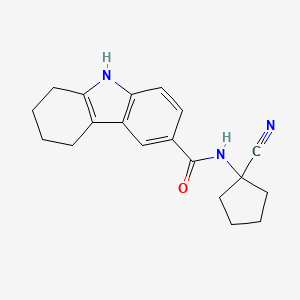
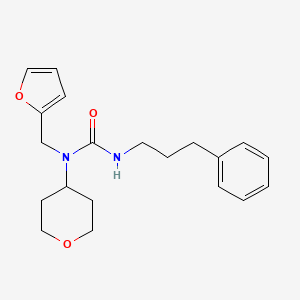
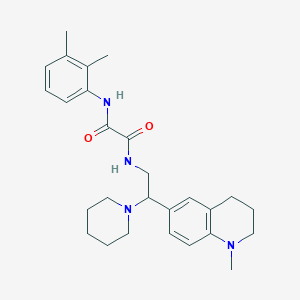
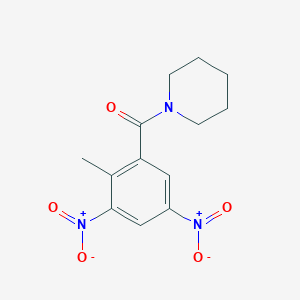


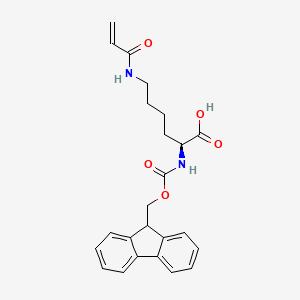

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)

